Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate
Description
Properties
IUPAC Name |
methyl 3-(4-methoxyphenyl)-2-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-19-15-10-8-13(9-11-15)12-16(17(18)20-2)14-6-4-3-5-7-14/h3-11,16H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSZWDXQDDGIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280699 | |
| Record name | methyl 3-(4-methoxyphenyl)-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5448-41-9 | |
| Record name | NSC17951 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17951 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-(4-methoxyphenyl)-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of β-Ketoesters or β-Hydroxyesters
A common approach to synthesize methyl 3-(4-methoxyphenyl)-2-phenylpropanoate involves the esterification of β-keto or β-hydroxy intermediates with methanol or methylating agents under basic or acidic conditions.
Procedure Example : Starting from substituted phenones, sodium hydride (60%) is used to deprotonate dimethyl carbonate in tetrahydrofuran (THF) at reflux, followed by the dropwise addition of substituted phenones. The reaction is maintained at reflux for 4–5 hours, then acidified with hydrochloric acid, extracted with ethyl acetate, and purified to yield methyl 3-oxo-3-phenylpropanoate intermediates.
Key Reagents : Sodium hydride, dimethyl carbonate, substituted phenones, methanol.
Purification : Extraction with ethyl acetate, washing with brine, drying, and vacuum concentration.
Alkylation and Substitution Reactions
The ester intermediate can be further modified by nucleophilic substitution or alkylation to introduce the 4-methoxyphenyl group.
Example : Reaction of methyl 3-oxo-3-phenylpropanoate with 4-methoxyphenyl derivatives under basic conditions (e.g., sodium hydride in DMF) to form the this compound.
Conditions : Heating at 80°C for several hours, monitored by thin-layer chromatography (TLC).
Work-up : Partitioning with brine, extraction with ethyl acetate, drying, and concentration.
Asymmetric and Stereoselective Synthesis
Reductive Aldol-Type Reaction
An asymmetric reductive aldol-type reaction using rhodium catalysts and diethylzinc has been employed to synthesize stereochemically defined this compound derivatives.
Catalyst System : Rhodium chloride tris(triphenylphosphine) with diisopropyl L-(+)-tartrate ligand.
Procedure : The reaction involves the addition of benzaldehyde and methyl acrylate to the catalyst system at 0°C, followed by slow addition of diethylzinc. After stirring, the mixture is quenched, extracted, and purified by column chromatography.
Yields : Syn and anti diastereomers obtained in yields of approximately 40% and 55%, respectively.
Purification : Column chromatography using ethyl acetate and hexane mixtures.
Peptide Coupling and Amide Formation
Though more complex, peptide coupling strategies have been reported for related esters involving the formation of amide bonds adjacent to the ester moiety.
Example : The use of carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and hydroxybenzotriazole (HOBt) in dichloromethane to couple amines with ester intermediates, followed by aqueous work-up and purification by column chromatography.
Reaction Conditions : Room temperature stirring for several hours, followed by extraction and drying.
Yields : Moderate to high yields (up to 85%) reported.
Oxidation and Functional Group Transformations
Copper-catalyzed oxidation methods have been applied to β-(alkoxy)imino carbonyl compounds related to the this compound framework.
Catalysts : Copper acetate with molecular oxygen.
Outcome : Efficient oxidation of the C(sp^3)-H bond to yield ketoesters in moderate to high yields (up to 63% for phenoxyimine derivatives).
Reaction Medium : Dimethylformamide (DMF).
Summary of Key Preparation Parameters
Detailed Research Findings and Analysis
The esterification and alkylation steps form the backbone of the synthesis, providing a robust route to the target ester with good yields and manageable purification steps.
Stereoselective aldol reactions enable the preparation of enantiomerically enriched this compound derivatives, which is crucial for applications requiring chiral purity.
Peptide coupling methodologies extend the utility of the compound for further functionalization, useful in medicinal chemistry for generating analogs or prodrugs.
Copper-catalyzed oxidation offers a mild and efficient method to functionalize related β-iminoesters, potentially applicable in late-stage modifications of the compound.
Across methods, common solvents include dichloromethane, tetrahydrofuran, and dimethylformamide, with purification typically involving extraction, drying over sodium sulfate, and column chromatography.
Yields vary depending on the step and method but generally range from moderate (40%) to high (85%), reflecting the efficiency of modern synthetic organic protocols.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(4-hydroxyphenyl)-2-phenylpropanoate.
Reduction: The ester group can be reduced to an alcohol, yielding 3-(4-methoxyphenyl)-2-phenylpropanol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(4-hydroxyphenyl)-2-phenylpropanoate
Reduction: 3-(4-methoxyphenyl)-2-phenylpropanol
Substitution: Various halogenated or alkylated derivatives
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism by which Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Table 1: Structural Comparison of Methyl 3-(4-Methoxyphenyl)-2-Phenylpropanoate and Analogues
Physicochemical Properties
- Lipophilicity : The target compound’s methoxy and phenyl groups yield moderate lipophilicity (logP ~3.5–4.0), higher than hydroxy-substituted derivatives (e.g., : logP ~2.8 due to polar -OH) but lower than chlorinated analogues (: logP ~4.5) .
- Solubility : The methyl ester and methoxy group enhance solubility in organic solvents (e.g., DCM, THF) compared to ethyl esters () but reduce aqueous solubility relative to hydroxy-containing derivatives () .
- Stability : The methyl ester is hydrolytically more stable than ethyl esters () but less stable than sterically hindered esters (e.g., ’s 2,2-dimethyl group) .
Table 2: Bioactivity Comparison
Biological Activity
Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate is an organic compound that has garnered interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derivative characterized by a methoxy group on the phenyl ring. Its structure can be represented as follows:
This compound's lipophilicity, influenced by the methoxy substitution, enhances its permeability through biological membranes, potentially affecting its bioactivity.
The biological activity of this compound is primarily linked to its interaction with specific enzymes and cellular pathways. Research indicates that similar compounds exhibit interactions with:
- Lipases : Compounds structurally related to this compound have shown to target lipase enzymes, facilitating hydrolytic reactions that can lead to the production of biologically active metabolites.
- Histone Deacetylases (HDACs) : Some derivatives have demonstrated inhibitory activity against HDACs, which are crucial in regulating gene expression and are often implicated in cancer biology .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its analogs. For instance:
- Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., HCT-116, HeLa) revealed that certain derivatives exhibited significant antiproliferative effects, with IC50 values indicating effective cytotoxicity against tumor cells while sparing normal cells .
- Mechanism Exploration : The mechanism of action appears to involve modulation of the MAPK/ERK signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar esters have shown effectiveness against various bacterial strains, suggesting a broader application in combating infections .
Case Studies and Research Findings
- Antiproliferative Effects : A study synthesized a series of methyl esters related to this compound and assessed their effects on cancer cell lines. Results indicated that several compounds significantly inhibited cell proliferation through apoptosis induction mechanisms .
- Enzymatic Interaction Studies : Research focusing on the interaction of this compound with lipases demonstrated that it serves as a substrate for enzymatic hydrolysis, leading to the formation of active metabolites that may further exert biological effects.
Data Tables
| Compound Name | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Anticancer | 11 - 0.69 | HCT-116 |
| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Anticancer | 0.81 | HeLa |
| Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate | Lipase Inhibitor | N/A | Serratia marcescens |
Q & A
Q. What synthetic routes are recommended for preparing Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate with high enantiomeric purity?
A two-step approach is commonly employed:
Epoxide formation : React 4-methoxycinnamic acid derivatives with peracids (e.g., m-CPBA) to form glycidic acid intermediates, as demonstrated in related methoxyphenyl glycidate syntheses .
Esterification : Use methanol and acid catalysis (e.g., H₂SO₄) to esterify the intermediate. For enantiomeric control, chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can optimize stereoselectivity .
Key validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm enantiomeric excess (ee) using chiral HPLC with a cellulose-based column .
Q. How should researchers address discrepancies in NMR data for structural analogs of this compound?
Contradictions in spectral data often arise from:
- Solvent effects : For example, methoxy groups in CDCl₃ may show δ 3.75–3.85 ppm, while DMSO-d₆ shifts signals upfield.
- Conformational isomerism : Rotameric equilibria in esters can split signals. Use variable-temperature NMR (VT-NMR) to resolve overlapping peaks .
Best practice : Cross-reference with high-resolution mass spectrometry (HRMS) and computational modeling (e.g., DFT for predicted chemical shifts) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Anti-inflammatory potential : Test inhibition of IL-6 or TNF-α in LPS-stimulated THP-1 macrophages (IC₅₀ determination via ELISA) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with doxorubicin as a positive control .
Optimization : Include solubility enhancers (e.g., DMSO ≤0.1%) to avoid false negatives due to poor dissolution .
Advanced Research Questions
Q. How can researchers mechanistically link structural features of this compound to NF-κB inhibition?
- Molecular docking : Model interactions between the methoxyphenyl group and the p65 subunit’s DNA-binding domain (PDB: 1NFI).
- Functional assays : Transfect HEK293 cells with NF-κB luciferase reporters and measure luminescence post-treatment .
Data validation : Combine siRNA knockdown of p65 with Western blotting to confirm target specificity .
Q. What strategies mitigate racemization during scale-up synthesis?
- Low-temperature protocols : Conduct esterification below 0°C to minimize thermal epimerization .
- Protective groups : Use tert-butyloxycarbonyl (Boc) groups to stabilize chiral centers during intermediate steps .
Quality control : Implement inline FTIR to detect carbonyl intermediates prone to racemization .
Q. How should researchers validate analytical methods for impurity profiling?
- Forced degradation : Expose the compound to heat (40°C), acid (0.1M HCl), and UV light to simulate degradation pathways.
- LC-MS/MS analysis : Identify impurities (e.g., hydrolyzed products like 3-(4-methoxyphenyl)-2-phenylpropanoic acid) using a C18 column (gradient: 0.1% formic acid in acetonitrile/water) .
Acceptance criteria : Follow ICH Q3A guidelines for reporting thresholds (<0.10% for unknown impurities) .
Q. What computational tools predict metabolic stability of this compound?
- In silico ADMET : Use SwissADME or ADMET Predictor to estimate hepatic clearance and CYP450 interactions.
- Metabolite identification : Simulate phase I/II metabolism with BioTransformer 3.0, focusing on demethylation or glucuronidation .
Experimental validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
